Piperazine, 1,1'-(1,2-phenylene)bis-
Description
Significance of Bis-Piperazine Derivatives in Contemporary Chemical Synthesis and Materials Science
Bis-piperazine derivatives, which are molecules containing two piperazine (B1678402) rings, are of significant interest in both medicinal chemistry and materials science. The piperazine ring itself is a privileged scaffold, meaning it is a common structural motif in biologically active compounds. nih.gov Many approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and anticancer agents, incorporate a piperazine moiety. nih.gov The presence of two piperazine units within a single molecule can lead to compounds with unique pharmacological profiles, potentially allowing for interactions with multiple biological targets or enhanced binding affinity.
In the realm of materials science, bis-piperazine derivatives have been explored for the development of novel polymers and coordination complexes. ontosight.aimdpi.com The nitrogen atoms in the piperazine rings can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other complex structures. nih.gov These materials can exhibit interesting properties with potential applications in catalysis, gas storage, and electronics. ontosight.ai The ability to modify the linker connecting the two piperazine rings allows for fine-tuning of the material's properties.
The Role of the 1,2-Phenylene Linker in Molecular Design and Functionalization
The phenylene linker also influences the electronic properties of the molecule. The aromatic ring can participate in π-stacking interactions, which are important in both biological recognition and the assembly of materials. Furthermore, the benzene (B151609) ring itself can be substituted with various functional groups, providing additional points for modification and the introduction of desired properties. libretexts.org The interplay between the steric and electronic effects of the 1,2-phenylene linker and the reactivity of the piperazine nitrogens makes this a versatile platform for chemical exploration.
Scope and Research Focus on Piperazine, 1,1'-(1,2-phenylene)bis-
Currently, the primary focus of research and documentation on Piperazine, 1,1'-(1,2-phenylene)bis- is related to its role as a process impurity in the manufacturing of vortioxetine. daicelpharmastandards.com Its synthesis and characterization are important for the quality control of this pharmaceutical product. google.com A patent has been filed detailing a preparation method for this specific impurity, underscoring its significance as a reference standard to ensure the safety and purity of the final drug. google.com
While there is limited research on the application of Piperazine, 1,1'-(1,2-phenylene)bis- as a molecular scaffold in its own right, its structural features suggest significant potential. The presence of two reactive piperazine units, held in a specific orientation by the 1,2-phenylene linker, makes it an attractive starting material for the synthesis of novel ligands for metal catalysts, building blocks for supramolecular assemblies, and templates for combinatorial chemistry libraries. Future research could explore the derivatization of this molecule to create new compounds with potential applications in medicinal chemistry and materials science, moving beyond its current characterization as a pharmaceutical impurity.
Chemical Compound Data
| Property | Value |
| IUPAC Name | Piperazine, 1,1'-(1,2-phenylene)bis- |
| Synonyms | 1,2-bis(piperazin-1-yl)benzene |
| CAS Number | 1446750-99-7 |
| Molecular Formula | C₁₄H₂₂N₄ |
| Molecular Weight | 246.35 g/mol |
Structure
3D Structure
Properties
Molecular Formula |
C14H22N4 |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(2-piperazin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C14H22N4/c1-2-4-14(18-11-7-16-8-12-18)13(3-1)17-9-5-15-6-10-17/h1-4,15-16H,5-12H2 |
InChI Key |
WJNQOSSOZKKBSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2N3CCNCC3 |
Origin of Product |
United States |
Synthetic Methodologies for Piperazine, 1,1 1,2 Phenylene Bis and Its Derivatives
General Synthetic Strategies for Bis-Piperazines with Aryl Linkers
The formation of the central bis(piperazinyl)phenylene structure is the primary goal of these general strategies. The key challenge lies in the efficient formation of two carbon-nitrogen (C-N) bonds on the same aromatic ring in a specific 1,2-orientation.
Nucleophilic substitution represents a foundational approach for constructing N-arylpiperazine scaffolds. nih.gov These methods typically involve the reaction of an amine nucleophile with an aryl electrophile. For a bis-piperazine structure like Piperazine (B1678402), 1,1'-(1,2-phenylene)bis-, this can be achieved in two primary ways.
The first approach involves the direct reaction of a 1,2-dihalo- or otherwise activated phenylene precursor (e.g., 1,2-dichlorobenzene or 1,2-difluorobenzene) with an excess of piperazine. The piperazine acts as the nucleophile, displacing the leaving groups on the aromatic ring. This reaction often requires high temperatures and can be driven by using a large excess of the piperazine, which can also serve as the solvent. nih.gov Aromatic nucleophilic substitution (SNAr) is particularly feasible if the aryl ring is activated by electron-withdrawing groups, although this is not the case for a simple phenylene linker. nih.gov
An alternative and historically significant method involves building the piperazine rings onto a pre-existing arylamine. In this strategy, a starting material like 1,2-phenylenediamine is reacted with bis(2-chloroethyl)amine or a similar dielectrophile. nih.govnih.gov The amino groups of the phenylenediamine act as nucleophiles to cyclize with the bis(2-chloroethyl)amine, forming the two piperazine rings in a sequential manner. nih.gov This method is effective but can require harsh reaction conditions.
| Strategy | Aryl Precursor | Piperazine Source | General Conditions |
|---|---|---|---|
| Direct Arylation of Piperazine | 1,2-Dihalobenzene (e.g., 1,2-Dichlorobenzene) | Piperazine (often in excess) | High temperature, optional base |
| Piperazine Ring Formation | 1,2-Phenylenediamine | bis(2-chloroethyl)amine hydrochloride | High temperature, high boiling point solvent |
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions for the formation of C-N bonds, offering milder conditions and broader substrate scope compared to traditional methods. The Buchwald-Hartwig amination is a premier example of this approach and is highly applicable to the synthesis of Piperazine, 1,1'-(1,2-phenylene)bis-. nih.govwikipedia.org
This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. wikipedia.org For the target molecule, this would involve the double coupling of piperazine (or a mono-protected piperazine derivative) with a 1,2-dihalobenzene (e.g., 1,2-dibromobenzene or 1,2-diiodobenzene). The reaction requires a palladium catalyst, a phosphine ligand, and a base. libretexts.org The choice of ligand is critical and has evolved over time, with sterically hindered biaryl phosphine ligands (e.g., XantPhos) showing high efficacy. wikipedia.orgchemrxiv.org These advanced catalyst systems allow the reaction to proceed under more moderate conditions and with higher efficiency. nih.govresearchgate.net While Suzuki coupling is a powerful tool for C-C bond formation, the Buchwald-Hartwig amination is the analogous and more direct coupling reaction for the C-N bonds required in this synthesis.
| Component | Example Reagents | Purpose |
|---|---|---|
| Aryl Precursor | 1,2-Dibromobenzene, 1,2-Dichlorobenzene | Provides the phenylene linker |
| Amine | Piperazine or N-Boc-piperazine | Forms the piperazine rings |
| Catalyst | Pd(OAc)2, Pd2(dba)3 | Palladium source for the catalytic cycle |
| Ligand | XantPhos, BINAP, DPPF | Stabilizes and activates the Pd catalyst |
| Base | NaOt-Bu, Cs2CO3, K3PO4 | Facilitates the catalytic cycle |
| Solvent | Toluene, Dioxane | Reaction medium |
Targeted Functionalization and Derivatization Approaches
Once the Piperazine, 1,1'-(1,2-phenylene)bis- core is synthesized, its chemical properties can be modified by introducing various functional groups. Derivatization can occur at three main locations: the outer nitrogen atoms of the piperazine rings, the central phenyl ring, or the carbon atoms of the piperazine rings themselves.
The secondary amine nature of the outer nitrogen atoms in the parent compound makes them nucleophilic and readily available for functionalization.
N-Alkylation involves the introduction of alkyl groups. This is commonly achieved through nucleophilic substitution, where the piperazine nitrogen attacks an alkyl halide (e.g., an alkyl iodide or bromide). nih.govresearchgate.net To ensure dialkylation (one group on each of the two outer nitrogens), a stoichiometric amount of the alkylating agent (two equivalents or more) and a base to scavenge the resulting acid (e.g., K2CO3 or triethylamine) are typically used. researchgate.net Another powerful method for N-alkylation is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov
N-Acylation introduces acyl groups, forming amides. This is generally accomplished by reacting the bis-piperazine with an acyl chloride or anhydride in the presence of a base. nih.gov The resulting amides are chemically robust and can significantly alter the electronic properties of the piperazine nitrogen atoms. Due to the formation of a partial double bond, rotation around the N-acyl bond is restricted, which can have conformational implications. nih.gov
| Reaction Type | Reagent Class | Example Reagents | Functional Group Introduced |
|---|---|---|---|
| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Alkyl (e.g., -CH3, -CH2Ph) |
| Reductive Amination | Aldehydes/Ketones | Formaldehyde, Acetone | Alkyl |
| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Acyl (e.g., -COCH3, -COPh) |
| N-Acylation | Anhydrides | Acetic anhydride | Acyl |
The central phenyl ring can be functionalized using electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The two piperazinyl substituents are strong electron-donating groups due to the lone pairs on the nitrogen atoms. As such, they are powerful activating groups and are ortho, para-directors. uci.edu In the case of Piperazine, 1,1'-(1,2-phenylene)bis-, the two available positions on the phenyl ring (positions 4 and 5 relative to piperazine at position 1) are equivalent and are ortho to one piperazine group and meta to the other. The strong activating nature of the piperazine groups facilitates substitution at these positions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using Br2 or Cl2 with a Lewis acid catalyst (e.g., FeBr3, AlCl3). masterorganicchemistry.com
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). masterorganicchemistry.com The nitro group can subsequently be reduced to an amino group, allowing for further functionalization.
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl3. This is often preferred over Friedel-Crafts alkylation as it avoids polyalkylation and rearrangement issues. libretexts.org
While functionalization of the nitrogen atoms is common, recent advances have enabled the direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine ring itself. mdpi.comresearchwithnj.com This provides a powerful route to novel derivatives that are not easily accessible through traditional methods, which often rely on lengthy synthetic sequences. mdpi.com It is important to note that methods developed for other N-heterocycles like piperidines often cannot be directly applied to piperazines due to the presence of the second nitrogen atom, which can cause side reactions or inhibit catalysts. encyclopedia.pub
Key C-H functionalization strategies include:
α-Lithiation and Trapping: The protons on the carbons alpha to the nitrogen atoms can be removed using a strong base like sec-butyllithium (s-BuLi), often in the presence of a ligand such as (-)-sparteine for asymmetric transformations. mdpi.comwhiterose.ac.uk The resulting organolithium species can then be "trapped" by reacting it with various electrophiles (e.g., alkyl halides, acyl chlorides) to install a substituent at the C2 position of the piperazine ring. N-Boc protection is typically required for this methodology. mdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for C-H functionalization. organic-chemistry.org In a typical process, a photocatalyst (e.g., an iridium complex) is excited by light and engages in a single-electron transfer with the N-protected piperazine. encyclopedia.pub This generates an α-amino radical, which can then couple with various radical acceptors, such as electron-deficient arenes or vinyl groups, to form new C-C bonds at the alpha position. mdpi.com
| Methodology | Key Reagents | Position Functionalized | Type of Bond Formed |
|---|---|---|---|
| Directed α-Lithiation | s-BuLi, TMEDA or (-)-sparteine; Electrophile (e.g., R-X, RCOCl) | C2 (α to Nitrogen) | C-C, C-Si, etc. |
| Photoredox Catalysis | Photocatalyst (e.g., Ir(ppy)3), Light, Radical Acceptor | C2 (α to Nitrogen) | C-C (Arylation, Vinylation, Alkylation) |
| Copper-Mediated/Catalyzed | Copper salts, SnAP reagents, Aldehydes | C2 (α to Nitrogen) | C-C |
Green Chemistry Principles in the Synthesis of Piperazine, 1,1'-(1,2-phenylene)bis-
The application of green chemistry principles to the synthesis of Piperazine, 1,1'-(1,2-phenylene)bis- and its derivatives is an area of increasing focus, driven by the need for more sustainable and environmentally benign chemical manufacturing processes. Traditional methods for creating N-arylpiperazines, such as the Buchwald-Hartwig or Ullmann coupling, often rely on transition-metal catalysts, stoichiometric reagents, and volatile organic solvents. In contrast, greener approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials.
A significant advancement in this area is the use of photoredox catalysis, which offers a more sustainable pathway for C-H functionalization and the construction of piperazine rings. mdpi.com These methods can operate under mild conditions and may use organic photocatalysts, which are synthesized from renewable materials and avoid the cost and potential toxicity associated with transition-metal catalysts like palladium or copper. mdpi.com For instance, a visible-light-promoted decarboxylative annulation protocol has been developed for synthesizing 2-aryl piperazines under mild conditions, which could be adapted for the synthesis of the target compound. organic-chemistry.org This approach improves the sustainability of the reaction by avoiding toxic reagents. mdpi.com
Another key green chemistry principle is solvent minimization. Research has shown that using an excess of the amine reactant, such as piperazine itself, can serve as the solvent, creating an eco-friendly and cost-effective synthesis for arylpiperazines. organic-chemistry.org This strategy eliminates the need for other organic solvents, thereby reducing waste and potential environmental impact.
Furthermore, efforts are directed towards developing transition-metal-free synthesis routes. google.comnih.gov While metal-catalyzed reactions are efficient, the removal of metal residues from the final product can be challenging and costly, which is a significant concern in pharmaceutical applications. nih.gov Transition-metal-free methods, often involving nucleophilic aromatic substitution (SNAr) on activated aromatic rings, provide a valuable alternative.
The table below summarizes a comparison between traditional and greener synthetic approaches that could be applied to the synthesis of Piperazine, 1,1'-(1,2-phenylene)bis-.
| Parameter | Traditional Methods (e.g., Buchwald-Hartwig) | Greener Alternatives (e.g., Photoredox Catalysis) |
|---|---|---|
| Catalyst | Palladium, Copper | Organic Photocatalysts (e.g., acridinium salts, 4CzIPN) mdpi.com |
| Solvents | Toluene, Dioxane, DMF | Benign solvents or solvent-free (e.g., using excess amine) organic-chemistry.org |
| Reaction Conditions | Often requires elevated temperatures | Mild conditions, often room temperature, visible light irradiation organic-chemistry.org |
| Waste Generation | Metal-containing waste, organic solvent waste | Reduced solvent waste, avoids heavy metal contamination mdpi.com |
| Atom Economy | Can be moderate due to ligands and bases | Potentially higher, especially in C-H functionalization approaches |
Purification and Isolation Techniques for Research-Grade Compounds
Achieving high purity is critical for Piperazine, 1,1'-(1,2-phenylene)bis- when intended for research or pharmaceutical development, as even small amounts of impurities can significantly alter biological or chemical findings. A multi-step purification strategy is often employed to isolate the compound to research-grade standards (>99% purity).
Crystallization: This is a fundamental and widely used technique for purifying solid organic compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. The desired compound crystallizes out of the solution, leaving impurities behind in the mother liquor. For piperazine derivatives, it is also common to form a salt, such as a diacetate or hydrochloride, which often has better crystallization properties than the free base. google.comresearchgate.net This method can be highly effective for removing structurally similar impurities. Multiple recrystallization stages may be necessary to achieve the desired level of purity. google.com
Chromatography: Column chromatography is a versatile and powerful method for separating complex mixtures. For Piperazine, 1,1'-(1,2-phenylene)bis-, silica gel column chromatography is a common choice. nih.gov A solution of the crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. Components of the mixture are separated based on their differential adsorption to the silica gel and solubility in the eluent. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to isolate the pure compound. The choice of eluent, such as a mixture of ethyl acetate and hexane, is crucial for effective separation. nih.gov
Distillation: For compounds that are liquid at or near room temperature or are thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective purification method. google.com By lowering the pressure, the boiling point of the compound is reduced, which prevents thermal decomposition. This technique is particularly useful for removing non-volatile impurities or separating components with sufficiently different boiling points.
Characterization: Following purification, the identity and purity of the research-grade compound must be confirmed. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure, Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to determine the precise purity level. google.com
The table below outlines the primary purification techniques used for obtaining research-grade Piperazine, 1,1'-(1,2-phenylene)bis-.
| Technique | Principle of Separation | Typical Application | Advantages |
|---|---|---|---|
| Crystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Final purification step for solid compounds; removal of minor impurities. | Can yield very high purity; scalable. google.com |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent). nih.gov | Separation of complex mixtures; isolation from reaction by-products. | Highly versatile; applicable to a wide range of compounds. |
| Distillation (Vacuum) | Separation based on differences in boiling points at reduced pressure. google.com | Purification of thermally stable liquids or low-melting solids; removal of non-volatile impurities. | Effective for large quantities; can remove solvents and volatile impurities. |
| Salt Formation | Conversion to a salt (e.g., diacetate) to alter solubility and facilitate crystallization or precipitation. google.com | Used in conjunction with crystallization to improve separation and handling. | Enhances crystallization properties; can selectively precipitate the target compound. google.com |
Despite a comprehensive search for scientific literature and spectroscopic data, no specific experimental records detailing the structural elucidation and conformational analysis of the chemical compound “Piperazine, 1,1'-(1,2-phenylene)bis-” were found. The search included queries for Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction studies.
The absence of published research findings for this particular compound makes it impossible to provide the detailed, data-driven article as requested in the specified outline. The generation of scientifically accurate content for each section and subsection, including data tables, is entirely contingent on the availability of primary research data.
Therefore, the requested article focusing solely on the chemical compound “Piperazine, 1,1'-(1,2-phenylene)bis-” cannot be generated at this time.
Structural Elucidation and Conformational Analysis of Piperazine, 1,1 1,2 Phenylene Bis and Its Complexes
X-ray Crystallography for Solid-State Structure Determination
Analysis of Conformational Isomerism (e.g., Boat and Chair Forms of Piperazine (B1678402) Rings)
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is conformationally flexible and can, in principle, adopt several non-planar conformations, with the "chair" and "boat" forms being the most significant. The chair conformation is generally the most stable arrangement for a six-membered ring, as it minimizes both angular and torsional strain.
In N,N'-disubstituted piperazines, such as Piperazine, 1,1'-(1,2-phenylene)bis-, the piperazine rings are expected to predominantly adopt the thermodynamically favored chair conformation. This preference is well-documented for a variety of piperazine derivatives. For instance, in 1,4-diphenylpiperazine, the piperazine ring exhibits a chair conformation. wm.edu Similarly, studies on N-benzoylated piperazines have shown that the piperazine ring interconverts between two chair conformations. nih.gov
The boat conformation is a higher-energy alternative and is typically considered a transition state in the interconversion between two chair forms. However, the presence of bulky substituents or specific intramolecular interactions can, in some cases, stabilize a twisted-boat conformation. For 2-substituted piperazines, it has been observed that an axial conformation can be preferred and further stabilized by intramolecular hydrogen bonding. nih.gov
The specific orientation of the 1,2-phenylene group in Piperazine, 1,1'-(1,2-phenylene)bis- will influence the conformational equilibrium of the two piperazine rings. Steric hindrance between the piperazine rings and the ortho-disubstituted phenyl ring could potentially lead to distortions from an ideal chair conformation. The degree of this distortion would be dependent on the rotational freedom around the N-C(phenyl) bonds.
| Conformation | Relative Energy | Key Characteristics |
|---|---|---|
| Chair | Lowest | Staggered arrangement of all substituents, minimizing torsional strain. |
| Boat | Higher | Eclipsed interactions leading to higher torsional strain. Can be a transition state. |
| Twist-Boat | Intermediate | A more stable form of the boat conformation, relieving some torsional strain. |
Intermolecular Interactions in Crystalline Architectures
The arrangement of molecules in a crystal lattice is directed by a network of non-covalent intermolecular interactions. For piperazine derivatives, hydrogen bonding and other weak interactions play a crucial role in defining the crystalline architecture.
In the case of Piperazine, 1,1'-(1,2-phenylene)bis-, several types of intermolecular interactions are anticipated to be significant. Although the molecule itself does not possess traditional hydrogen bond donors (like N-H or O-H groups), the nitrogen atoms of the piperazine rings can act as hydrogen bond acceptors. Therefore, weak C-H···N hydrogen bonds are likely to be a prominent feature in its crystal packing. Studies on 1,4-dibenzylpiperazines have revealed the presence of such C-H···N interactions, which link the molecules into extended chains. nih.gov
The nature and geometry of these intermolecular interactions will ultimately determine the packing motif, density, and stability of the crystalline solid. The interplay of these weak forces can lead to the formation of complex three-dimensional supramolecular architectures.
| Interaction Type | Description | Potential Role in Crystal Packing |
|---|---|---|
| C-H···N Hydrogen Bonds | Interaction between a carbon-bound hydrogen and a piperazine nitrogen atom. | Formation of chains or networks, linking molecules together. |
| C-H···π Interactions | Interaction between a C-H bond and the π-system of the phenylene ring. | Stabilization of layered structures and influencing molecular orientation. |
| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Contribution to the overall packing density and stability of the crystal. |
Advanced Diffraction Techniques (e.g., Powder X-ray Diffraction for Polymorphs)
While single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, powder X-ray diffraction (PXRD) is an invaluable tool for the characterization of polycrystalline materials and the study of polymorphism. Polymorphism is the ability of a compound to exist in more than one crystalline form, with each polymorph exhibiting a different crystal structure and, consequently, different physical properties.
For a compound like Piperazine, 1,1'-(1,2-phenylene)bis-, which may exhibit polymorphism due to the flexibility of the piperazine rings and the potential for different packing arrangements, PXRD would be the primary technique for identifying and distinguishing between different polymorphic forms. Each polymorph will produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions and intensities.
PXRD is crucial for:
Polymorph Screening: Systematically searching for and identifying all accessible crystalline forms of a substance under various crystallization conditions.
Phase Purity Analysis: Confirming the presence of a single crystalline phase or identifying the presence of impurities or other polymorphic forms in a bulk sample.
Monitoring Solid-State Transformations: Studying phase transitions between different polymorphs as a function of temperature, pressure, or humidity.
Advanced synchrotron PXRD techniques can offer higher resolution and sensitivity, enabling the detection of minor crystalline phases and the study of materials with poor crystallinity. Although no specific PXRD studies on Piperazine, 1,1'-(1,2-phenylene)bis- have been reported, the application of this technique would be essential for a complete solid-state characterization of this compound.
Coordination Chemistry of Piperazine, 1,1 1,2 Phenylene Bis
Design Principles for Piperazine-Based Ligands
The design of ligands based on piperazine (B1678402) is a significant area of research in coordination chemistry. rsc.orgresearchgate.net The piperazine scaffold offers a versatile platform due to its conformational flexibility (chair and boat forms) and the presence of two nitrogen donor atoms that can be functionalized to create ligands with varied coordination properties. researchgate.netbiointerfaceresearch.com
Ligand Design Based on Variable Binding Properties of the Piperazine Scaffold
The binding properties of the piperazine unit can be tuned by substitution on the nitrogen atoms. researchgate.net In its unsubstituted form, the piperazine ring typically adopts a chair conformation. nih.gov Upon coordination to a metal center, it can be compelled to adopt a higher-energy boat conformation to act as a bidentate chelating ligand. nih.gov Alternatively, it can act as a bridging ligand in its lower-energy chair conformation, connecting two different metal centers. researchgate.net The electronic and steric properties of substituents on the piperazine nitrogens can influence its preferred coordination mode and the stability of the resulting metal complexes. acs.org
Bidentate, Tetradentate, and Polydentate Coordination Modes
Piperazine-based ligands can be designed to exhibit a range of denticities. A simple N,N'-disubstituted piperazine can act as a bidentate ligand. By incorporating additional donor atoms into the substituents, tetradentate or even polydentate ligands can be synthesized. mdpi.com For "Piperazine, 1,1'-(1,2-phenylene)bis-", the two piperazine rings, each with two nitrogen atoms, could potentially offer up to four coordination sites, suggesting the possibility of tetradentate behavior.
Role of the 1,2-Phenylene Linker in Chelating and Bridging
The 1,2-phenylene (ortho-phenylene) linker is a rigid unit that plays a crucial role in pre-organizing the donor atoms for coordination to a metal center. mdpi.com Its geometry can facilitate the formation of stable chelate rings. nih.gov In the case of "Piperazine, 1,1'-(1,2-phenylene)bis-", the ortho-positioning of the two piperazine substituents would likely favor chelation to a single metal center, with the two inner nitrogen atoms of the piperazine rings coordinating to the metal. The rigidity of the phenylene linker would influence the bite angle of the ligand, which in turn affects the geometry and stability of the resulting complex. rsc.org Depending on the conformational flexibility of the piperazine rings, this ligand could also potentially act as a bridging ligand, linking two metal centers. worldresearchersassociations.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with piperazine-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. biointerfaceresearch.com Characterization of the resulting complexes would involve a range of spectroscopic and analytical techniques.
Coordination with Transition Metal Ions (e.g., Co, Cu, Zn, Ru)
Piperazine-based ligands are known to coordinate with a wide variety of transition metal ions, including cobalt, copper, zinc, and ruthenium. nih.gov The specific coordination geometry and properties of the resulting complexes would depend on the nature of the metal ion, its preferred coordination number and geometry, and the denticity and steric/electronic properties of the ligand. nih.gov For ligands containing an o-phenylenediamine (B120857) backbone, coordination with iron(II) has been shown to result in high-spin complexes. rsc.org
Formation of Homometallic and Heterobimetallic Complexes
Ligands with multiple coordination sites, such as "Piperazine, 1,1'-(1,2-phenylene)bis-", have the potential to form multinuclear complexes. If the ligand bridges two identical metal ions, a homometallic complex is formed. researchgate.net If it bridges two different metal ions, a heterobimetallic complex is the result. rsc.org The design of the ligand, particularly the distance and orientation of the donor atoms, is critical in determining whether mononuclear, homobimetallic, or heterobimetallic complexes are formed. morressier.com
Elucidation of Coordination Geometries (e.g., Octahedral, Square Planar)
There is a lack of published crystal structures or detailed structural analyses for metal complexes of "Piperazine, 1,1'-(1,2-phenylene)bis-." Consequently, a definitive elucidation of the coordination geometries, such as octahedral or square planar, adopted by metal centers when coordinated to this ligand cannot be provided. While theoretical calculations on related piperazine-containing complexes have suggested the possibility of various geometries, including distorted octahedral and square planar, no specific data for the title compound is available.
Spectroscopic and Electrochemical Properties of Metal Complexes
Detailed spectroscopic data, including UV-Vis, infrared, and NMR spectra, for metal complexes of "Piperazine, 1,1'-(1,2-phenylene)bis-" are not reported in the scientific literature. Similarly, there is no available information on the electrochemical properties of these complexes, such as their redox potentials determined by techniques like cyclic voltammetry. General observations from studies on other piperazine derivatives suggest that the electronic spectra of their complexes are characterized by ligand-to-metal charge transfer bands, but specific absorption maxima and electrochemical behavior for complexes of the requested ligand remain uninvestigated.
Ligand Field Theory and Electronic Structure of Complexes
A comprehensive analysis of the electronic structure of "Piperazine, 1,1'-(1,2-phenylene)bis-" metal complexes based on Ligand Field Theory is not possible without experimental data on their coordination geometries and spectroscopic properties. Such an analysis would require information on the splitting of d-orbitals in the presence of the ligand field, which is derived from electronic absorption spectra. Without this foundational data, a discussion of the ligand field strength, the nature of metal-ligand bonding, and the prediction of magnetic properties for these specific complexes would be purely speculative.
Unable to Generate Article Due to Lack of Specific Research Data
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research data concerning the chemical compound Piperazine, 1,1'-(1,2-phenylene)bis- (also known as 1,2-bis(piperazin-1-yl)benzene) to generate the requested article on its role in supramolecular chemistry and crystal engineering.
The instructions required a detailed and scientifically accurate article structured around a specific outline, including topics such as self-assembly, non-covalent interactions, the design of various supramolecular architectures (e.g., Metal-Organic Polyhedra and Metal-Organic Frameworks), and host-guest chemistry.
Despite searching under its formal name and chemical synonyms, the investigation did not yield any dedicated studies or detailed findings on "Piperazine, 1,1'-(1,2-phenylene)bis-" in these specific contexts. The available literature on piperazine-containing supramolecular structures predominantly features different derivatives, such as those where the piperazine ring is functionalized in other ways or acts as a linker between different coordinating groups (e.g., 5,5'-(piperazine-1,4-diyl)diisophthalic acid or 1,4-bis(pyridin-4-ylmethyl)piperazine). These compounds are structurally distinct from "Piperazine, 1,1'-(1,2-phenylene)bis-" and therefore fall outside the strict scope of the user's request.
To proceed with generating the article as outlined would necessitate fabricating research findings, which would be scientifically inaccurate and misleading. Therefore, in adherence with the core principles of providing accurate and non-hallucinatory information, the request cannot be fulfilled at this time.
Identified Information:
While no information was found regarding its application in supramolecular chemistry, the following basic details for the compound were identified:
Compound Name: Piperazine, 1,1'-(1,2-phenylene)bis-
Synonym: 1,2-Bis(piperazin-1-yl)benzene
CAS Number: 1446750-99-7
Molecular Formula: C₁₄H₂₂N₄
Note: The compound has been mentioned as an impurity related to the synthesis of the antidepressant vortioxetine. chemicalbook.com
This lack of specific data prevents the creation of the detailed, research-focused article as per the provided instructions.
Supramolecular Chemistry and Crystal Engineering with Piperazine, 1,1 1,2 Phenylene Bis
Crystal Engineering for Designed Materials
The strategic design and construction of crystalline materials with desired properties, a field known as crystal engineering, relies on a deep understanding of intermolecular interactions. "Piperazine, 1,1'-(1,2-phenylene)bis-", a molecule featuring two piperazine (B1678402) rings attached to an ortho-phenylene linker, presents a compelling scaffold for the development of novel supramolecular architectures and designed materials. While specific, in-depth research on the crystal engineering of this exact molecule is not extensively documented in publicly available literature, its structural components suggest significant potential for forming predictable and robust crystalline networks.
The key to the crystal engineering potential of "Piperazine, 1,1'-(1,2-phenylene)bis-" lies in the hydrogen bonding capabilities of its piperazine moieties. Each piperazine ring contains two secondary amine groups, which can act as both hydrogen bond donors (N-H) and acceptors (N). This dual functionality allows for the formation of a variety of supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions.
The geometric arrangement of the two piperazine units, dictated by the ortho-substitution on the central phenyl ring, is a critical design element. This specific substitution pattern brings the piperazine groups into close proximity, potentially leading to intramolecular hydrogen bonding or, more likely, directing the intermolecular assembly in a specific manner. The conformation of the piperazine rings, which typically adopt a chair conformation, further influences the three-dimensional packing of the molecules in the crystal lattice.
In the design of new materials, "Piperazine, 1,1'-(1,2-phenylene)bis-" can be co-crystallized with other molecules, known as co-formers, that possess complementary hydrogen bonding sites. These co-formers can be carboxylic acids, phenols, or other molecules with hydrogen bond donor or acceptor groups. The interaction between the piperazine nitrogens and the functional groups of the co-former can lead to the formation of well-defined, multi-component crystalline solids with tailored properties. For instance, co-crystallization is a widely used strategy to enhance the solubility and bioavailability of pharmaceutical compounds.
The potential of this molecule also extends to the formation of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the piperazine rings can act as ligands, coordinating to metal centers to form extended networks. The choice of the metal ion and the coordination geometry, in conjunction with the structural constraints of the "Piperazine, 1,1'-(1,2-phenylene)bis-" ligand, would allow for the rational design of porous materials with applications in gas storage, separation, and catalysis.
Table 1: Hypothetical Crystallographic Data for a Co-crystal of Piperazine, 1,1'-(1,2-phenylene)bis-
| Parameter | Value (Illustrative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1325.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
Table 2: Illustrative Hydrogen Bond Geometry in a Designed Material
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O (piperazine-co-former) | 0.88 | 1.85 | 2.73 | 175 |
| N-H···N (piperazine-piperazine) | 0.88 | 2.10 | 2.98 | 168 |
The successful application of "Piperazine, 1,1'-(1,2-phenylene)bis-" in crystal engineering will depend on systematic studies involving co-crystallization with a variety of functional co-formers and coordination with different metal ions. Such research would not only expand the library of supramolecular synthons but also pave the way for new materials with precisely engineered structures and functions.
Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the catalytic applications of the chemical compound Piperazine, 1,1'-(1,2-phenylene)bis- or its metal complexes.
The search for data on its role as an organocatalyst, its use in homogeneous or heterogeneous catalysis, its immobilization on support materials, or its application in specific organic transformations such as C-N and C-C coupling reactions did not yield any relevant research findings.
While the broader field of catalysis extensively covers various piperazine derivatives and phenylene-bridged ligands, the specific compound "Piperazine, 1,1'-(1,2-phenylene)bis-" is not documented in the context of the catalytic activities outlined in the requested article structure. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focusing solely on this compound's catalytic applications at this time.
Catalytic Applications of Piperazine, 1,1 1,2 Phenylene Bis and Its Metal Complexes
Specific Organic Transformations Catalyzed by Piperazine (B1678402), 1,1'-(1,2-phenylene)bis- Complexes
Alkylation Reactions (N-Alkylation, α-Alkylation, β-Alkylation)
The rigid, ditopic nature of Piperazine, 1,1'-(1,2-phenylene)bis-, with its two piperazine moieties held in close proximity by the ortho-phenylene linker, makes it an intriguing candidate as a ligand for metal-catalyzed alkylation reactions. The nitrogen atoms of the piperazine rings can coordinate to a metal center, creating a chiral environment that could be beneficial for asymmetric catalysis.
N-Alkylation: In N-alkylation reactions, the catalyst facilitates the formation of a carbon-nitrogen bond. Metal complexes of ligands similar to Piperazine, 1,1'-(1,2-phenylene)bis- could potentially catalyze the N-alkylation of amines, amides, and other nitrogen-containing compounds. The defined stereochemistry of the ligand could influence the enantioselectivity of the reaction when a prochiral substrate is used.
α-Alkylation and β-Alkylation: The α- and β-alkylation of carbonyl compounds are fundamental carbon-carbon bond-forming reactions. While direct catalytic applications of Piperazine, 1,1'-(1,2-phenylene)bis- in these reactions are not reported, related bis(oxazoline) and bis(imidazolinyl) ligands have been successfully employed in asymmetric Friedel-Crafts alkylation, a similar C-C bond-forming reaction. For instance, copper(II) complexes of chiral bis(oxazolinyl)thiophene ligands have been shown to catalyze the asymmetric Friedel-Crafts alkylation of indoles with nitrostyrene derivatives, achieving moderate to good yields and enantioselectivities. This suggests that metal complexes of Piperazine, 1,1'-(1,2-phenylene)bis-, if synthesized with appropriate chiral modifications, could potentially be active in such transformations.
A hypothetical data table for a related system is presented below to illustrate the potential performance.
| Entry | Catalyst (mol%) | Substrate 1 | Substrate 2 | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | [Cu(II)-bis(oxazolinyl)thiophene] (15) | Indole | trans-β-nitrostyrene | Toluene | 48 | 76 | 81 |
| 2 | [Cu(II)-bis(oxazolinyl)thiophene] (15) | 2-Methylindole | trans-β-nitrostyrene | Toluene | 48 | 72 | 75 |
This table represents data for a related catalytic system and is for illustrative purposes only.
Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step, are highly efficient for building molecular complexity. The catalytic activity of metal complexes in MCRs is well-established. A ligand like Piperazine, 1,1'-(1,2-phenylene)bis- could act as a scaffold to bring multiple substrates into proximity around a central metal ion, thereby facilitating the desired bond formations.
Although no specific examples utilizing Piperazine, 1,1'-(1,2-phenylene)bis- in MCRs have been found, the structural motif of two chelating units on a rigid backbone is common in catalysts for such reactions. For example, manganese(II) complexes of bistriazole-based N4 tetradentate ligands have demonstrated good catalytic activity in the epoxidation of various olefins, which can be a key step in certain MCRs. The ortho-phenylene linker in Piperazine, 1,1'-(1,2-phenylene)bis- would enforce a specific geometry on the resulting metal complex, which could be exploited to control the regio- and stereoselectivity of MCRs.
"Click" Chemistry Applications
"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the synthesis of 1,2,3-triazoles. The catalyst, typically a copper(I) species, is often stabilized by a ligand. While there is no direct report of using Piperazine, 1,1'-(1,2-phenylene)bis- in this context, its ability to form stable complexes with copper ions suggests its potential as a ligand in CuAAC reactions.
Research has shown that the ligand plays a crucial role in stabilizing the active copper(I) catalytic species and can influence the reaction rate and efficiency. Dinuclear copper complexes have been shown to be highly active catalysts for the CuAAC reaction. The geometry of Piperazine, 1,1'-(1,2-phenylene)bis- could potentially support the formation of a bimetallic copper complex, which might exhibit enhanced catalytic activity.
A hypothetical representation of the catalytic efficiency of a related dinuclear copper complex in a CuAAC reaction is shown below.
| Catalyst | Time (h) | Conversion (%) |
| Mononuclear Cu(I) complex | 10 | 12 |
| Dinuclear Cu(I) complex | 10 | 99 |
This table illustrates the enhanced activity of a dinuclear copper catalyst in a "click" reaction and is for comparative purposes.
Ligand Effects on Catalytic Activity, Selectivity, and Turnover Frequencies
The structure of a ligand has a profound impact on the performance of a metal-based catalyst. For a ligand like Piperazine, 1,1'-(1,2-phenylene)bis-, several factors would influence its effect on catalytic activity, selectivity, and turnover frequencies.
Rigidity and Bite Angle: The ortho-phenylene bridge imparts significant rigidity to the ligand, fixing the spatial relationship between the two piperazine units. This pre-organization can reduce the entropic penalty of binding to a metal center, leading to more stable complexes. The bite angle, determined by the geometry of the phenylene linker, will dictate the coordination geometry around the metal, which in turn affects the accessibility of the catalytic site and the selectivity of the reaction.
Steric Hindrance: The piperazine rings themselves and any substituents on them would create a specific steric environment around the metal center. This steric bulk can influence substrate binding and product release, thereby affecting the turnover frequency. In asymmetric catalysis, the steric features of the ligand are crucial for controlling the enantioselectivity.
Electronic Effects: The electronic properties of the piperazine nitrogens and the phenylene ring can influence the electron density at the metal center. This, in turn, affects the metal's reactivity and its ability to activate substrates. For instance, more electron-donating ligands can increase the catalytic activity of a metal center in certain oxidative addition steps.
Materials Science Applications of Piperazine, 1,1 1,2 Phenylene Bis Based Materials
Design and Synthesis of Functional Polymeric Materials
The dual amine functionality of Piperazine (B1678402), 1,1'-(1,2-phenylene)bis- makes it a valuable monomer for the synthesis of a range of polymeric materials through various polymerization reactions.
Piperazine, 1,1'-(1,2-phenylene)bis- can participate in condensation polymerization reactions with suitable co-monomers. For instance, piperazine-based polymers, specifically polyamido-amines, have been synthesized and noted for their hydrophilic and chelating properties. researchgate.net The secondary amine groups of the piperazine rings can react with compounds like epichlorohydrin (B41342) to form functional polymers. This reaction can proceed through polycondensation, where the bifunctional piperazine-based coupler reacts with a diamine, or via post-polymerization modification of a polyamine precursor. researchgate.net These reactions are often advantageous as they can be performed in water, offering a more environmentally friendly "one-pot" synthesis approach. researchgate.net
The introduction of piperazine units into polymer backbones can impart specific properties. For example, in the synthesis of hyperbranched polysiloxanes, rigid piperazine units help to solidify the polymer conformation. researchgate.netnih.gov This rigidity can be crucial for achieving desired material characteristics, such as enhanced luminescence. researchgate.netnih.gov
The rigid structure and multiple reaction sites of Piperazine, 1,1'-(1,2-phenylene)bis- make it a candidate for constructing cross-linked networks and porous organic frameworks (POFs). POFs are a class of materials characterized by high surface areas, permanent porosity, and excellent stability, making them suitable for applications in gas storage and separation. nih.govnih.gov
While direct use of Piperazine, 1,1'-(1,2-phenylene)bis- in POFs is an area of ongoing research, analogous structures based on piperazine are well-established. Piperazine itself is widely used as a building block for creating supramolecular hydrogen-bonded crystalline networks. rsc.org Functionalized piperazine derivatives have been successfully incorporated into Metal-Organic Frameworks (MOFs). For instance, a MOF functionalized with a piperazine-based cycloaliphatic ring demonstrated a significantly high methane (B114726) storage capacity. researchgate.net This suggests that the structural attributes of piperazine-containing linkers are beneficial for creating porous materials with enhanced gas uptake capabilities.
The synthesis of Porous Aromatic Frameworks (PAFs) often involves the coupling of flat, multi-benzene compounds to create polymeric skeletons. nih.gov The phenylene core of Piperazine, 1,1'-(1,2-phenylene)bis- aligns with this principle, indicating its potential as a monomer in the synthesis of novel PAFs.
Luminescent and Optoelectronic Materials
Materials incorporating Piperazine, 1,1'-(1,2-phenylene)bis- and its derivatives have shown promise in the field of luminescent and optoelectronic materials, which are critical for technologies like displays, sensors, and lighting.
Piperazine-containing polymers have been developed that exhibit unconventional luminescence. researchgate.netnih.gov For example, a hyperbranched polysiloxane incorporating piperazine units displayed both blue and green fluorescence under different excitation wavelengths, with a notable quantum yield of 20.9%. researchgate.netnih.gov The rigid piperazine units contribute to this phenomenon by enhancing through-space conjugation, which is responsible for the fluorescence. researchgate.netnih.gov The fluorescence of these materials can be sensitive to environmental factors such as pH, concentration, and solvent, with one system showing a dramatic increase in quantum yield to 82.6% at a pH of 5. researchgate.netnih.gov This pH-dependent emission opens up applications in sensing. researchgate.netnih.gov
The general class of nitrogen-containing heterocycles, to which piperazine belongs, is known to be a core component in many fluorescent and phosphorescent materials. nih.gov These materials are of great interest for their potential in organic electronics, optoelectronics, and as pharmacological probes. nih.gov
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Initial Quantum Yield | 20.9% | Standard | researchgate.netnih.gov |
| Enhanced Quantum Yield | 82.6% | pH 5 | researchgate.netnih.gov |
| Emission Colors | Blue and Green | Different excitation wavelengths | researchgate.netnih.gov |
| Fluorescence Mechanism | Through-space conjugation enhanced by rigid piperazine units | researchgate.netnih.gov |
The development of luminescent materials is crucial for applications in organic light-emitting diodes (OLEDs). While direct applications of Piperazine, 1,1'-(1,2-phenylene)bis- in commercial OLEDs are not widely documented, the principles governing its fluorescent properties are relevant. Organic luminescent molecules with donor-acceptor-donor structures can exhibit both fluorescence and room-temperature phosphorescence, which are desirable properties for OLED emitters. mdpi.com The ability to tune emission colors and enhance quantum yields, as demonstrated in piperazine-containing polymers, is a key area of research for developing new OLED materials. researchgate.netnih.gov The structural rigidity and electronic properties imparted by the phenylenebis-piperazine unit could be exploited in designing novel host or emitter materials for OLEDs and other optoelectronic devices.
Fabrication of Modified Surfaces and Functionalized Supports
The reactivity of the piperazine amine groups allows Piperazine, 1,1'-(1,2-phenylene)bis- to be used in the fabrication of modified surfaces and functionalized supports. Surface modification is a technique used to alter the properties of a material's surface while retaining its bulk characteristics. researchgate.net
This can be achieved by covalently bonding functional molecules to a substrate. Piperazine can act as a linker to attach specific functional groups to polymers or other molecules. nih.gov This approach allows for the introduction of new capabilities to a material. For example, bifunctional piperazine has been used to link the nitric oxide-releasing diazeniumdiolate group to various molecules, creating materials with potential biomedical applications. nih.gov
Similarly, this chemistry can be applied to modify surfaces like glass or polymer beads. researchgate.netrsc.org By reacting Piperazine, 1,1'-(1,2-phenylene)bis- with a surface that has complementary reactive groups, a layer of piperazine functionality can be introduced. These functionalized surfaces can then be used for further reactions, for immobilizing catalysts, or for creating materials with altered surface properties like wettability or adhesion. researchgate.net
Advanced Characterization of Material Properties
A thorough understanding of the material properties of polymers and materials derived from "Piperazine, 1,1'-(1,2-phenylene)bis-" is critical for their application in materials science. Advanced characterization techniques are employed to elucidate their chemical structure, thermal stability, crystalline nature, and surface morphology. While specific data for materials based on this exact diamine are not widely published, a comprehensive profile can be understood by examining the techniques used for analogous aromatic polyimides and piperazine-containing polymers.
Spectroscopic and Structural Analysis
Spectroscopic methods are fundamental for confirming the chemical structure and purity of the monomer and the resulting polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectroscopy is used to confirm the chemical structure of synthesized polymers by assigning signals to all the protons in the repeating unit. For example, in the characterization of polyimides derived from substituted diamines, aromatic protons typically resonate in the 7.30–9.40 ppm region, while aliphatic protons, such as those on methyl groups, would appear at lower chemical shifts, around 2.19 ppm. semanticscholar.org The absence of signals corresponding to poly(amic acid) protons confirms the completion of the imidization process. semanticscholar.org
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is essential for identifying functional groups and confirming that the desired polymerization has occurred. For polyimides, characteristic absorption bands for the imide group appear around 1780 cm⁻¹ and 1725 cm⁻¹ (symmetric and asymmetric C=O stretching), ~1380 cm⁻¹ (C-N stretching), and near 1100 cm⁻¹ and 730 cm⁻¹ (imide ring deformation). The disappearance of amide and carboxyl bands from the poly(amic acid) precursor indicates a high degree of conversion to the final polyimide structure. nih.gov
Crystallographic Analysis
X-ray diffraction (XRD) techniques provide insight into the molecular and solid-state structure of materials.
Single-Crystal X-ray Diffraction : This technique is invaluable for determining the precise three-dimensional structure of the monomer or related small molecules. It provides exact data on bond lengths, bond angles, and intermolecular interactions, which can influence the packing and properties of the final polymer. For instance, in a related piperazine derivative, 1,4-Bis(2-nitrobenzyl)piperazine, the crystal system was identified as monoclinic with a P2₁/c space group. researchgate.net
Powder X-ray Diffraction (PXRD) : PXRD is used to analyze the degree of crystallinity in the final polymer materials. Many high-performance aromatic polyimides are amorphous, which is often desirable for solubility and film-forming properties. mit.edu The presence of broad, diffuse halos in a PXRD pattern, rather than sharp peaks, confirms the amorphous nature of the polymer films.
| Parameter | Value (for 1,4-Bis(2-nitrobenzyl)piperazine) | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 6.0338 (3) | researchgate.net |
| b (Å) | 12.9814 (6) | researchgate.net |
| c (Å) | 11.4890 (5) | researchgate.net |
| β (°) | 91.185 (4) | researchgate.net |
| Volume (ų) | 899.71 (7) | researchgate.net |
Table 1: Example of single-crystal X-ray diffraction data for a related piperazine compound, demonstrating the type of structural information obtained.
Thermal Properties
The thermal stability of materials derived from "Piperazine, 1,1'-(1,2-phenylene)bis-" is a key indicator of their potential for high-temperature applications.
Thermogravimetric Analysis (TGA) : TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability. Aromatic polyimides typically exhibit high thermal stability, with decomposition temperatures (Td), often defined as the temperature of 5% or 10% weight loss, frequently exceeding 450-500°C in both air and nitrogen atmospheres. semanticscholar.orgresearchgate.net
Differential Scanning Calorimetry (DSC) : DSC is used to determine the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. High Tg values, often above 285°C and sometimes exceeding 400°C, are characteristic of rigid aromatic polyimides and are crucial for applications requiring dimensional stability at elevated temperatures. nih.govresearchgate.net
Thermo-mechanical Analysis (TMA) : TMA is employed to measure the coefficient of thermal expansion (CTE) of a material. A low CTE is vital for applications in microelectronics to prevent stress and delamination between different material layers during thermal cycling. For some advanced fluoro-containing polyimide films, CTE values can range from 40.7 × 10⁻⁶/K to 54.0 × 10⁻⁶/K. mdpi.com
| Material System (Analogue) | Tg (°C) | T10% (°C, in N₂) | CTE (10⁻⁶/K) | Reference |
| BTDA-TMMDA Polyimide | >340 | >500 | 56.5 | mdpi.com |
| ODPA-derived Polyimide | 285 - 345 | >463 | N/A | researchgate.net |
| Fluoro-Polyimide (FPI-7) | N/A | N/A | 40.7 | mdpi.com |
| FDAn-based Polyimides | >420 | 498 - 514 (T₅%) | 31.8 - 45.8 | nih.gov |
Table 2: Representative thermal properties of various high-performance aromatic polyimides, illustrating the expected performance of materials derived from advanced diamine monomers.
Mechanical and Optical Properties
The mechanical integrity and optical transparency of the final material, often in the form of a film, are critical for many applications.
Tensile Testing : This characterization method measures the mechanical properties of a material, including its tensile strength (the stress it can withstand before breaking), elongation at break (its ductility), and tensile modulus (its stiffness). Polyimide films are known for their excellent mechanical properties, with reported tensile strengths often in the range of 76.9–93.5 MPa and moduli between 1.6 and 1.8 GPa. researchgate.net
UV-Visible Spectroscopy : This technique is used to assess the optical transparency of polymer films. For applications in optoelectronics, high transmittance in the visible light spectrum is necessary. The cut-off wavelength, below which the material strongly absorbs light, is a key parameter. Many transparent polyimides show a cut-off wavelength below 375 nm and high transmittance (>80%) at wavelengths like 450 nm. researchgate.netrsc.org
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research will focus on transitioning the synthesis of Piperazine (B1678402), 1,1'-(1,2-phenylene)bis- and its derivatives away from conventional methods towards more sustainable "green" chemistry approaches. researchgate.net
Key areas of exploration will include:
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating methods. nih.govmdpi.com Research will aim to develop MAOS protocols for the synthesis of 1,2-bis(piperazin-1-yl)benzene, which could lead to significant energy savings and higher throughput. researchgate.netresearchgate.net
Photoredox Catalysis: This approach uses light energy to drive chemical reactions, often under mild conditions. mdpi.com The application of organic or transition-metal photoredox catalysts could provide novel, sustainable pathways for C-H functionalization of the piperazine rings or for the core arylation steps, avoiding harsh reagents and conditions. researchgate.net
Green Solvents and Catalysts: Emphasis will be placed on replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents. Furthermore, the development of reusable, heterogeneous catalysts can simplify product purification and minimize waste. researchgate.netnih.gov
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Photoredox Catalysis |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours nih.gov | Hours |
| Energy Consumption | High | Low to moderate | Low (uses light energy) |
| Yield | Variable | Often higher researchgate.net | Good to excellent |
| Sustainability | Low | High mdpi.com | High (mild conditions, avoids harsh reagents) mdpi.com |
Development of Advanced Computational Models for Structure-Property Relationships
Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental research. For Piperazine, 1,1'-(1,2-phenylene)bis-, advanced computational models will be crucial for unlocking its potential by establishing clear structure-property relationships.
Future computational studies will likely involve:
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, determine electronic properties (such as HOMO-LUMO energy gaps), and predict the reactivity of 1,2-bis(piperazin-1-yl)benzene and its derivatives. mdpi.comitu.edu.tr This information is vital for understanding its potential in electronic materials and as a ligand in catalysis. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the structural features of a series of derivatives with their biological activity or physical properties. nih.govnih.gov By developing QSAR models, researchers can predict the properties of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards compounds with desired characteristics. nih.govresearchgate.netresearchgate.net
Molecular Docking and Dynamics: These simulations are essential for exploring applications in medicinal chemistry. nih.gov By docking derivatives of 1,2-bis(piperazin-1-yl)benzene into the active sites of biological targets (e.g., enzymes, receptors), researchers can predict binding affinities and modes, providing a rational basis for designing new therapeutic agents. researchgate.net
| Computational Method | Primary Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Molecular geometry, orbital energies, electrostatic potential, reaction pathways itu.edu.trnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or physical properties | Inhibitory constants (e.g., pIC50), antihistamine effects, solubility mdpi.comnih.gov |
| Molecular Docking | Evaluating interactions with biological targets | Binding affinity, binding pose, key intermolecular interactions nih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes | Conformational stability, dynamic behavior over time researchgate.net |
Rational Design of Multi-Functional Materials with Tunable Properties
The rigid-flexible nature of Piperazine, 1,1'-(1,2-phenylene)bis- makes it an excellent candidate as a building block, or ligand, for the construction of advanced materials like coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net
Future directions in this area include:
MOF Synthesis and Application: Using 1,2-bis(piperazin-1-yl)benzene as an organic linker with various metal ions could lead to the creation of novel MOFs. nih.gov The inherent porosity and the functional piperazine groups within the framework could be exploited for applications such as gas storage (e.g., methane (B114726) or carbon dioxide), catalysis, and chemical sensing. researchgate.netrsc.org
Coordination Polymers: The compound's two piperazine units can coordinate with metal centers to form extended one-, two-, or three-dimensional networks. nih.gov Research will focus on selecting specific metal ions to tune the resulting material's magnetic, optical, or electronic properties. acs.orgbiointerfaceresearch.com The flexible nature of the piperazine rings allows for dynamic structural changes in response to external stimuli, opening avenues for "smart" materials. acs.org
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
Emerging paradigms include:
High-Throughput Virtual Screening: ML models can be trained on existing data to predict the properties of millions of virtual derivatives of 1,2-bis(piperazin-1-yl)benzene. nih.gov This allows for the rapid identification of promising candidates for specific applications, be it in drug discovery or materials science, drastically reducing the time and cost associated with experimental screening. umk.plresearchgate.net
Generative Models for De Novo Design: AI can go beyond screening existing possibilities and generate entirely new molecular structures with optimized properties. nih.gov Generative algorithms could design novel derivatives of the core scaffold tailored for high affinity to a specific biological target or for optimal porosity in a material. researchgate.net
Predictive Synthesis: AI tools are being developed to predict viable synthetic routes for target molecules. acm.org This can help chemists design more efficient and sustainable pathways to synthesize the most promising candidates identified through virtual screening, creating a fully integrated discovery pipeline. eurekalert.orglumi-supercomputer.euarxiv.org
Expanding Applications in Specialized Chemical Technologies
While currently known as a pharmaceutical impurity, the unique structure of Piperazine, 1,1'-(1,2-phenylene)bis- suggests a range of potential applications in specialized technologies.
Future research will likely explore:
Catalysis: The two piperazine units contain four nitrogen atoms that can act as ligands for transition metals. This makes the molecule a candidate for developing novel homogeneous or heterogeneous catalysts. nih.govrsc.org Research could focus on creating metal complexes for applications in cross-coupling reactions, hydrogenations, or other important organic transformations.
Pharmaceutical Scaffolding: The arylpiperazine motif is a "privileged structure" found in numerous biologically active compounds, particularly those targeting the central nervous system. rsc.orgmdpi.com Beyond its connection to vortioxetine, the 1,2-bis(piperazin-1-yl)benzene core could serve as a rigid scaffold for developing new classes of drugs, such as bivalent ligands capable of interacting with two receptor sites simultaneously.
Polymer Chemistry: The molecule's diamine nature makes it a potential monomer for the synthesis of high-performance polymers like polyimides or polyamides. The rigidity of the phenylenediamine core could impart desirable thermal stability and mechanical strength to the resulting materials.
Q & A
Q. Advanced
- In-house assays : Use in vitro models (e.g., bacterial growth inhibition, cancer cell lines) with dose-response curves (IC50 determination).
- SAR studies : Correlate structural modifications (e.g., fluorination at the phenyl ring) with activity trends.
- Metabolic stability testing : Liver microsome assays predict pharmacokinetic profiles .
What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
